

A Comparative Guide to the Structural Confirmation of 3-Amino-4-hydroxybenzenesulfonamide Derivatives

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Compound of Interest

Compound Name:	3-Amino-4-hydroxybenzenesulfonamide
Cat. No.:	B074053

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The unambiguous structural confirmation of newly synthesized **3-Amino-4-hydroxybenzenesulfonamide** derivatives is a critical step in drug discovery and development. These compounds belong to the important class of sulfonamides, known for a wide range of biological activities.^{[1][2]} This guide provides a comparative overview of the key analytical techniques used for their structural elucidation, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Analysis of Spectroscopic Techniques

A multi-technique approach is essential for the comprehensive structural confirmation of **3-Amino-4-hydroxybenzenesulfonamide** derivatives. The combination of Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides complementary information about the functional groups, molecular framework, and molecular weight of the synthesized compounds.

Technique	Information Obtained	Typical Data for 3-Amino-4-hydroxybenzenesulfonamide Derivatives	Advantages & Limitations
FT-IR Spectroscopy	Identification of functional groups.	N-H stretch (amine & sulfonamide): 3263–3371 cm^{-1} O-H stretch (phenol): Broad, ~3200-3600 cm^{-1} S=O stretch (sulfonamide): 1127-1174 cm^{-1} and 1010-1072 cm^{-1} ^[3]	Advantages: Fast, non-destructive, provides a molecular fingerprint. Limitations: Does not provide detailed structural connectivity.
¹ H NMR Spectroscopy	Information about the proton environment, including chemical shift, integration, and multiplicity.	Aromatic protons: δ 6.5-8.0 ppm -NH ₂ protons (amine): Broad singlet, variable shift -OH proton (phenol): Broad singlet, variable shift -SO ₂ NH- proton (sulfonamide): Singlet, δ ~10-12 ppm ^{[3][4]}	Advantages: Provides detailed information on the molecular structure and connectivity. Limitations: Requires soluble samples, complex spectra for larger molecules.
¹³ C NMR Spectroscopy	Information about the carbon skeleton of the molecule.	Aromatic carbons: δ 110-160 ppm Carbon attached to -OH: δ ~150-160 ppm Carbon attached to -NH ₂ : δ ~140-150 ppm	Advantages: Complements ¹ H NMR, useful for complex structures. Limitations: Lower sensitivity than ¹ H NMR, requires higher sample concentration or longer acquisition times.

Mass Spectrometry (ESI-MS)	Determination of molecular weight and fragmentation patterns.	Provides the molecular ion peak $[M+H]^+$ or $[M-H]^-$ corresponding to the calculated molecular weight of the derivative. ^{[3][4]}	Advantages: High sensitivity, provides accurate molecular weight. Limitations: Can be destructive, may not be suitable for thermally labile compounds.
X-ray Crystallography	Unambiguous determination of the three-dimensional molecular structure.	Provides precise bond lengths, bond angles, and stereochemistry. ^[5]	Advantages: Provides the absolute structure. Limitations: Requires a single, high-quality crystal, which can be challenging to obtain.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization based on the specific derivative and available instrumentation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the characteristic functional groups of the synthesized derivative.
- Methodology:
 - A small amount of the dried sample is mixed with potassium bromide (KBr) powder in an agate mortar and pestle.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
 - The spectrum is recorded in the range of 4000-400 cm^{-1} .

- The obtained spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the **3-Amino-4-hydroxybenzenesulfonamide** derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Methodology:
 - Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[3][4][6]
 - The NMR tube is placed in the NMR spectrometer.
 - ¹H NMR and ¹³C NMR spectra are acquired.
 - The chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the structure of the derivative.

Electrospray Ionization Mass Spectrometry (ESI-MS)

- Objective: To confirm the molecular weight of the synthesized compound.
- Methodology:
 - A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
 - The solution is infused into the ESI source of the mass spectrometer.
 - The mass spectrum is acquired in positive or negative ion mode.
 - The spectrum is analyzed for the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, [M+Na]⁺) to confirm the molecular weight.

Single-Crystal X-ray Crystallography

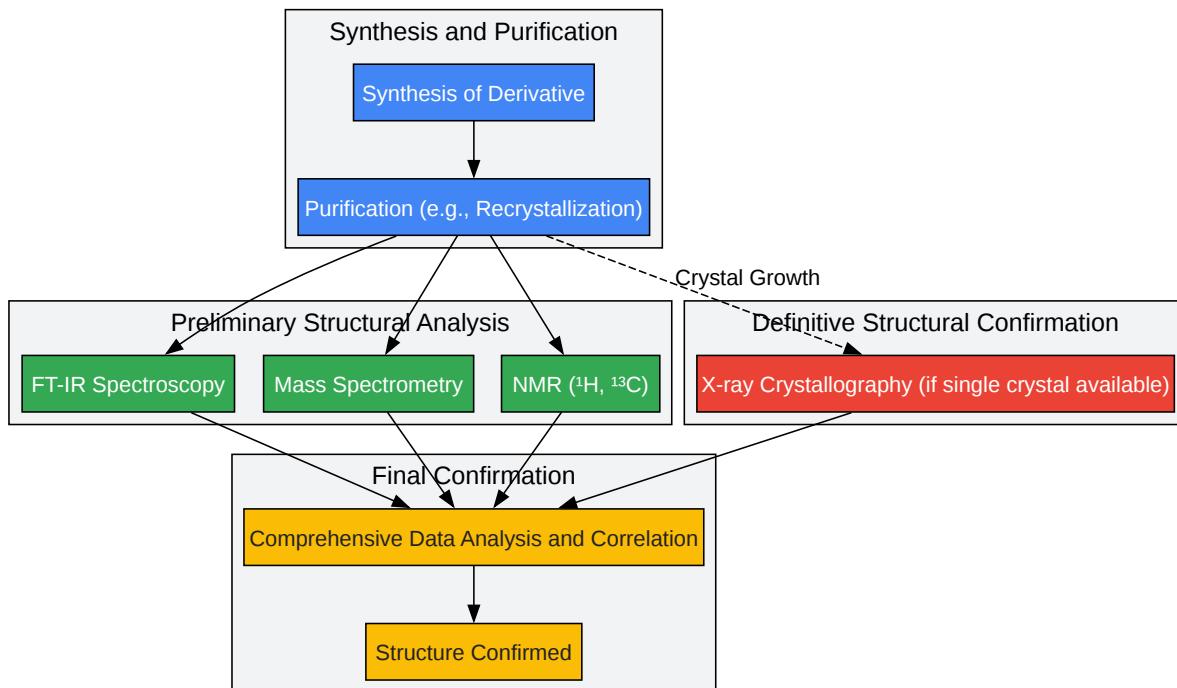
- Objective: To obtain the definitive three-dimensional structure of the molecule.

- Methodology:

- Single crystals of the synthesized compound are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.[\[5\]](#)
- A suitable crystal is mounted on a goniometer head.
- The crystal is placed in the X-ray diffractometer, and diffraction data are collected.
- The collected data are processed, and the structure is solved and refined to obtain the final crystallographic model, including bond lengths, angles, and intermolecular interactions.[\[5\]](#)

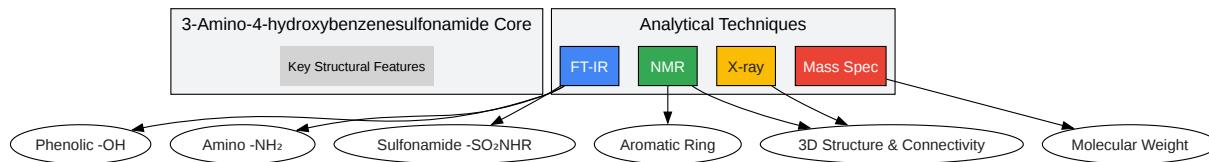
Visualized Workflows and Structural Analysis

The following diagrams illustrate the logical workflow for structural confirmation and the key structural features of a representative **3-Amino-4-hydroxybenzenesulfonamide** derivative.



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Caption: Workflow for the structural confirmation of synthesized derivatives.

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Caption: Correlation of analytical techniques to structural features.

In conclusion, the structural confirmation of **3-Amino-4-hydroxybenzenesulfonamide** derivatives relies on the synergistic use of various analytical techniques. While FT-IR and Mass Spectrometry provide initial evidence of a successful synthesis, detailed NMR studies are crucial for elucidating the precise molecular structure. For unambiguous proof, especially regarding stereochemistry, single-crystal X-ray crystallography remains the gold standard.

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